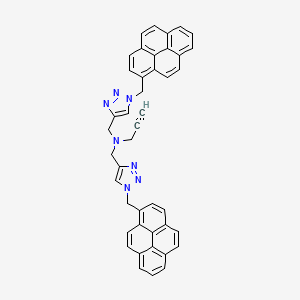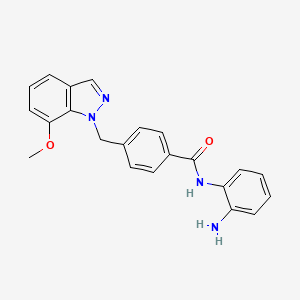
4-Benzyl-2-(chloromethyl)-6-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-2-(chloromethyl)-6-methylmorpholine is a chemical compound characterized by its morpholine ring structure with benzyl, chloromethyl, and methyl substituents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-(chloromethyl)-6-methylmorpholine typically involves multi-step processes. One common method includes the reaction of benzylamine with epichlorohydrin to form an intermediate, which is then reacted with methylamine under controlled conditions to yield the desired morpholine derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 4-Benzyl-2-(chloromethyl)-6-methylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the morpholine ring or the substituents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the chloromethyl group.
- Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
- Reduction reactions result in modified morpholine rings or reduced substituents.
科学的研究の応用
4-Benzyl-2-(chloromethyl)-6-methylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Benzyl-2-(chloromethyl)-6-methylmorpholine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways.
類似化合物との比較
- 4-Benzyl-2-(chloromethyl)morpholine
- 4-Benzyl-2-(chloromethyl)thiomorpholine
- 4-Benzyl-2-(chloromethyl)-1,4-oxazepane
Comparison: 4-Benzyl-2-(chloromethyl)-6-methylmorpholine is unique due to the presence of the methyl group on the morpholine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with biological targets.
特性
分子式 |
C13H18ClNO |
|---|---|
分子量 |
239.74 g/mol |
IUPAC名 |
4-benzyl-2-(chloromethyl)-6-methylmorpholine |
InChI |
InChI=1S/C13H18ClNO/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
InChIキー |
KFPGCMBHEOONJJ-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)CCl)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)
![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)


![3-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12939769.png)


![(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12939796.png)


![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)


